molecular formula C8H13NO B6166567 1-(4-methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-one CAS No. 1603352-11-9

1-(4-methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-one

Cat. No.: B6166567
CAS No.: 1603352-11-9
M. Wt: 139.2
InChI Key:
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Description

1-(4-methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-one is an organic compound that belongs to the class of tetrahydropyridines. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is structurally characterized by a tetrahydropyridine ring substituted with a methyl group and an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-1,2,3,6-tetrahydropyridine with ethanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neuronal function.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.

    1-methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in organic synthesis as a boronic acid derivative.

Uniqueness

1-(4-methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanone moiety allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

1603352-11-9

Molecular Formula

C8H13NO

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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